molecular formula C17H13FN2S B14570874 N-[4-(2-Fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-1-phenylmethanimine CAS No. 61383-80-0

N-[4-(2-Fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-1-phenylmethanimine

Cat. No.: B14570874
CAS No.: 61383-80-0
M. Wt: 296.4 g/mol
InChI Key: ZBLNMFMVWUCJBF-UHFFFAOYSA-N
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Description

N-[4-(2-Fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-1-phenylmethanimine is a synthetic organic compound characterized by the presence of a thiazole ring, a fluorinated aromatic ring, and an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-1-phenylmethanimine typically involves the formation of the thiazole ring followed by the introduction of the fluorinated aromatic ring and the imine group. One common method involves the cyclization of a suitable precursor containing a thiourea and a halogenated ketone under acidic conditions to form the thiazole ring. Subsequent reactions introduce the fluorinated aromatic ring and the imine group through nucleophilic substitution and condensation reactions, respectively .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-1-phenylmethanimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(2-Fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-1-phenylmethanimine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-Fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-1-phenylmethanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorinated aromatic ring and the thiazole moiety contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide
  • 2-Fluoro-4-methylaniline

Uniqueness

N-[4-(2-Fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-1-phenylmethanimine is unique due to its specific combination of a fluorinated aromatic ring, a thiazole ring, and an imine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

61383-80-0

Molecular Formula

C17H13FN2S

Molecular Weight

296.4 g/mol

IUPAC Name

N-[4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-1-phenylmethanimine

InChI

InChI=1S/C17H13FN2S/c1-12-7-8-15(18)14(9-12)16-11-21-17(20-16)19-10-13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

ZBLNMFMVWUCJBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CSC(=N2)N=CC3=CC=CC=C3

Origin of Product

United States

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